

Application Note: IR-1048 for High-Resolution NIR-II Fluorescence Imaging

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Compound of Interest

Compound Name: IR-1048

Cat. No.: B1146480

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Introduction

IR-1048 is a cyanine dye specifically designed for fluorescence imaging in the second near-infrared (NIR-II) window, a spectral range spanning from 1000 to 1700 nm.[1][2] Imaging within this window offers significant advantages for biological research, particularly for in vivo studies, due to the reduced scattering of photons, minimal tissue autofluorescence, and deeper tissue penetration compared to traditional visible and NIR-I (700-900 nm) imaging. These properties enable high-resolution visualization of deep-seated biological structures and processes.[3] **IR-1048** is often functionalized to create probes that target specific biological markers, such as nitroreductase in hypoxic tumor environments, making it a valuable tool for cancer research and therapeutic monitoring.

Physicochemical and Spectroscopic Properties of IR-1048

A summary of the key properties of **IR-1048** is presented below. These values are essential for designing imaging experiments and performing quantitative analysis.

Property	Value	Solvent/Conditions	Reference(s)
Chemical Formula	C ₄₀ H ₃₈ BCl ₃ F ₄ N ₂	-	
Molecular Weight	739.91 g/mol	-	
Typical Excitation Max (λ _{ex})	~980 nm	Varies	
Emission Maximum (λ _{em})	~1048 nm	Ethanol	
Fluorescence Quantum Yield (ΦF)	0.001 (0.1%)	Ethanol	
Molar Extinction Coefficient (ε)	Data not available in current search results.	-	-
Solubility	Soluble in water and ethanol	-	

Core Equipment Setup for IR-1048 Imaging

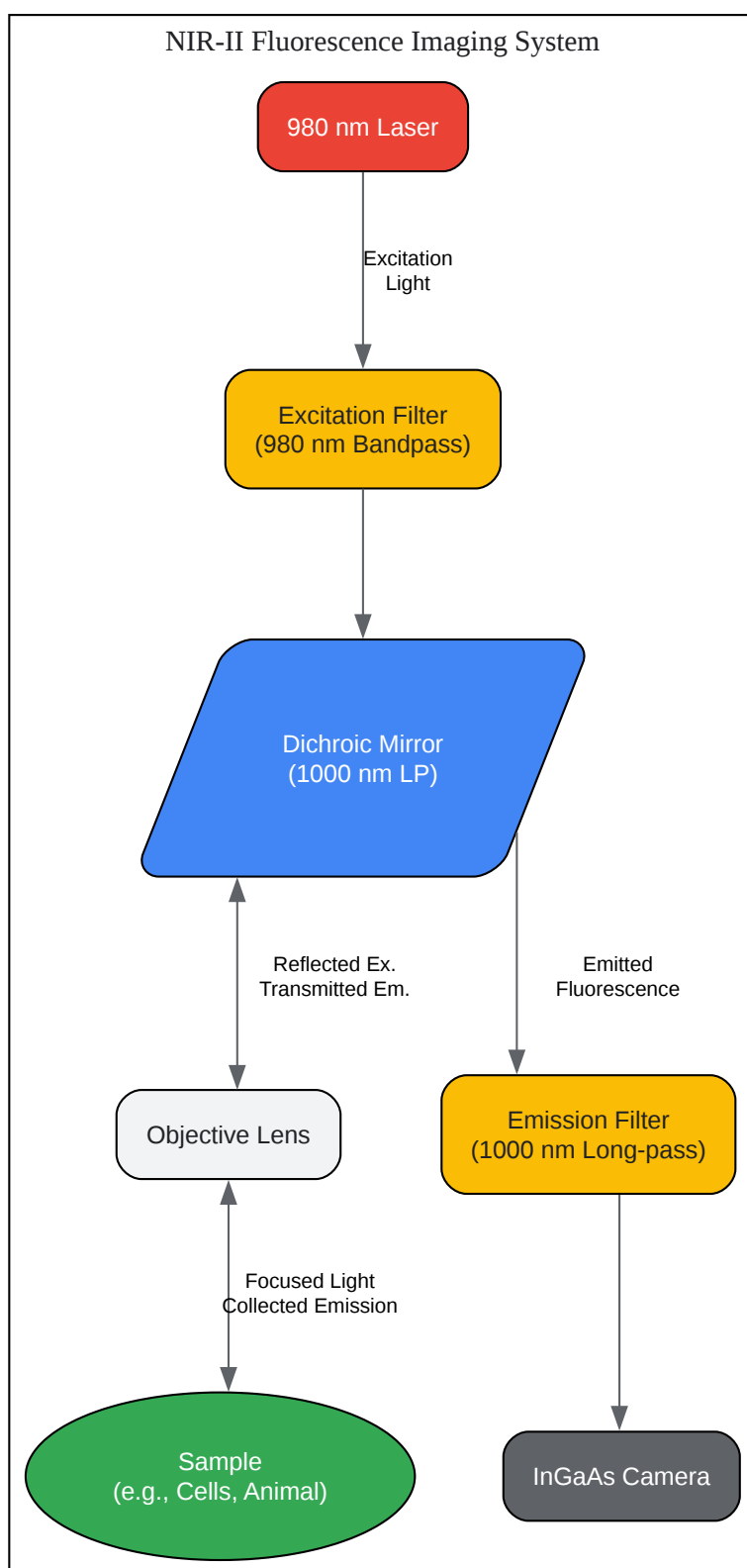
A typical epi-fluorescence imaging system for the NIR-II region is required for **IR-1048**. The fundamental components are outlined below.

Essential Components and Specifications

Component	Specification / Recommendation	Rationale	Reference(s)
Excitation Light Source	A high-power laser diode with a peak wavelength of 980 nm is recommended.	Efficiently excites IR-1048 to produce a strong fluorescence signal.	
Excitation Filter	A short-pass filter (e.g., cut-off at 1000 nm) or a narrow band-pass filter centered at 980 nm should be placed in the excitation path.	Ensures only the desired excitation wavelength reaches the sample, minimizing stray light and background noise.	
Dichroic Mirror	A long-pass dichroic mirror with a cut-on wavelength around 1000 nm.	Reflects the 980 nm excitation light towards the sample while efficiently transmitting the emitted fluorescence (>1000 nm) to the detector.	
Emission Filter	A 1000 nm long-pass filter should be placed before the detector.	Blocks scattered excitation light from reaching the detector, ensuring that only the IR-1048 fluorescence signal is captured. This is critical for achieving a high signal-to-noise ratio.	
Detector	An Indium Gallium Arsenide (InGaAs) camera. These cameras are sensitive in the 900-1700 nm	Standard silicon-based cameras are not sensitive in the NIR-II window. InGaAs detectors are	

	range. Cooled InGaAs cameras are preferred for low-noise, long-exposure acquisitions.	essential for capturing the fluorescence emission of IR-1048.	
Objective Lens	A high-quality objective lens with good transmission in the NIR range (up to 1700 nm).	Maximizes the collection of emitted photons from the sample.	[3]

Diagram of a Typical NIR-II Imaging System



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Caption: A schematic of a standard epi-fluorescence setup for NIR-II imaging.

Experimental Protocols

The following protocols provide a starting point for using **IR-1048**-based probes for in vitro and in vivo imaging. As an example, we will reference a hypothetical probe, "**IR-1048**-Target," designed to detect a specific cellular marker.

Protocol 1: In Vitro Cellular Imaging

This protocol describes the labeling and imaging of cultured cells.

Materials:

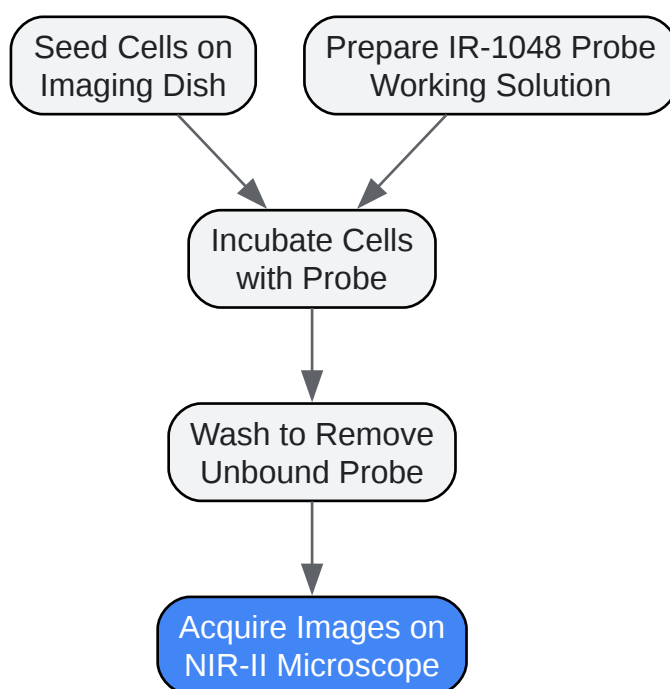
- Cultured cells seeded on a glass-bottom imaging dish
- **IR-1048**-Target probe stock solution (e.g., 1 mM in DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- NIR-II fluorescence microscope

Procedure:

- **Cell Preparation:** Culture cells to the desired confluency (typically 60-80%) in a glass-bottom dish suitable for microscopy.
- **Probe Preparation:** Prepare a working solution of **IR-1048**-Target by diluting the stock solution in complete cell culture medium. The final concentration should be optimized, but a starting range of 1-10 μM is common.
- **Cell Labeling:** Remove the existing medium from the cells and add the **IR-1048**-Target working solution.
- **Incubation:** Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period (e.g., 30-60 minutes). This time should be optimized based on the probe's kinetics.

- Washing: Gently wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
- Imaging: Add fresh medium or PBS to the cells for imaging. Place the dish on the NIR-II microscope stage.
- Image Acquisition:
 - Excite the sample using the 980 nm laser.
 - Collect the emitted fluorescence using the InGaAs camera with the 1000 nm long-pass filter in place.
 - Optimize exposure time and laser power to achieve a good signal-to-noise ratio while minimizing potential phototoxicity.

Workflow for In Vitro Imaging



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Caption: A generalized workflow for labeling and imaging cultured cells with **IR-1048**.

Protocol 2: In Vivo Small Animal Imaging

This protocol outlines the general steps for imaging a tumor-bearing mouse model. All animal procedures must be conducted in accordance with approved institutional guidelines.

Materials:

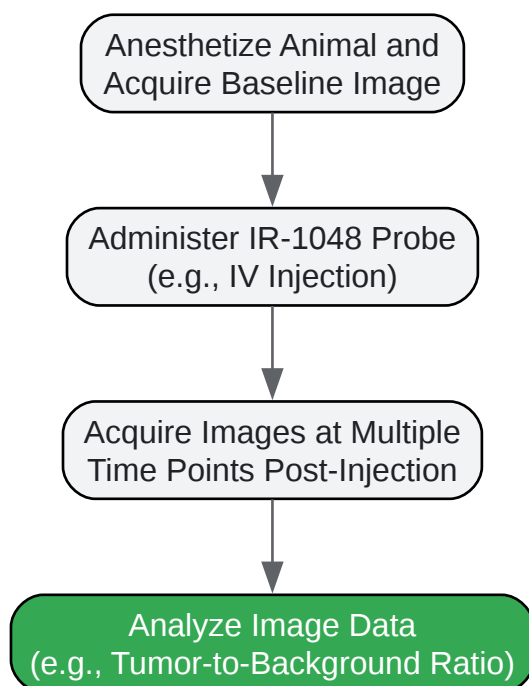
- Tumor-bearing mouse model
- Sterile **IR-1048**-Target probe solution formulated for injection (e.g., in saline or PBS)
- Anesthesia (e.g., isoflurane)
- In vivo NIR-II imaging system

Procedure:

- **Animal Preparation:** Anesthetize the mouse using a calibrated isoflurane delivery system. Place the animal on the imaging stage, which should be heated to maintain body temperature.
- **Pre-injection Imaging:** Acquire a baseline (pre-injection) image of the region of interest (e.g., the tumor) to assess background autofluorescence.
- **Probe Administration:** Administer the **IR-1048**-Target probe via an appropriate route, typically an intravenous (tail vein) injection. A typical dose might be 100-200 μL of a 50-100 μM solution.
- **Dynamic Imaging:** Begin acquiring images immediately after injection to observe the probe's distribution dynamics. Continue imaging at various time points (e.g., 1, 4, 8, 12, 24 hours) post-injection to determine the optimal time for target accumulation and background clearance.
- **Image Acquisition Parameters:**
 - Use the 980 nm laser for excitation, ensuring the power density is within safe limits for in vivo use.

- Set the InGaAs camera exposure time to balance signal strength and temporal resolution.
- Use the 1000 nm long-pass emission filter.
- Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and a background region (e.g., muscle) over time to calculate the tumor-to-background ratio.

Workflow for In Vivo Imaging



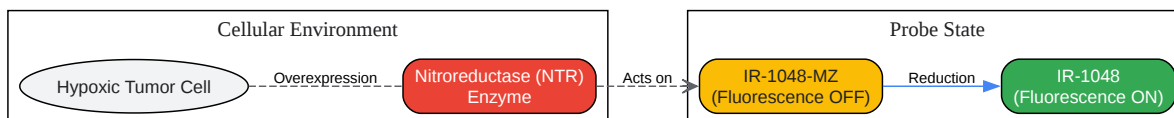
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Caption: A standard procedure for in vivo fluorescence imaging in small animals.

Application Example: Imaging Hypoxia

IR-1048 can be modified with a nitroimidazole group to create a probe (**IR-1048-MZ**) that is responsive to nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells. In its initial state, the probe's fluorescence is quenched. In the presence of NTR, the nitro group is reduced, restoring the strong NIR-II fluorescence of the **IR-1048** core.

Activation Mechanism of a Hypoxia-Sensitive IR-1048 Probe



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Caption: The activation of a hypoxia-sensitive **IR-1048** probe by nitroreductase.

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References

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